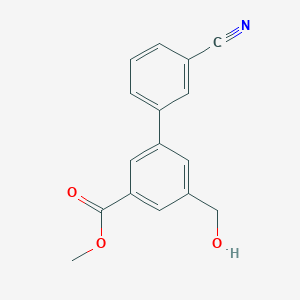

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate

Descripción general

Descripción

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate is an organic compound characterized by a benzene ring substituted with a cyanophenyl group, a hydroxymethyl group, and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate typically involves multi-step organic reactions. One common method is the esterification of 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: 3-(3-cyanophenyl)-5-carboxybenzoic acid.

Reduction: Methyl 3-(3-aminophenyl)-5-(hydroxymethyl)benzoate.

Substitution: this compound derivatives with various nucleophiles.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate has been identified as a potential precursor in the synthesis of pharmaceuticals due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in inhibiting specific biological targets, including enzymes involved in cancer progression.

Case Study: Aromatase Inhibitors

Research indicates that derivatives of this compound exhibit significant inhibitory activity against aromatase, an enzyme critical in estrogen biosynthesis. This inhibition is crucial for developing therapies for hormone-sensitive cancers such as breast cancer .

1.2 Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of related compounds, suggesting that this compound may also possess similar activity. The compound’s ability to disrupt microbial cell membranes could be leveraged in creating new antimicrobial agents.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Base: NaOH, Solvent: DMF | 85 |

| Coupling Reaction | Catalyst: Pd(PPh₃)₂Cl₂ | 90 |

| Esterification | Acid: H₂SO₄, Temperature: 60°C | 95 |

Material Science

3.1 Polymer Additives

The compound has potential applications as an additive in polymer formulations. Its hydroxymethyl group can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polycarbonate Blends

In experimental blends of polycarbonate with this compound, improvements in impact resistance and thermal stability were observed compared to pure polycarbonate formulations . This suggests utility in producing high-performance materials for automotive and electronic applications.

Mecanismo De Acción

The mechanism by which Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The specific pathways involved can vary depending on the context of its application.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(3-cyanophenyl)benzoate

- Methyl 3-(4-cyanophenyl)-5-(hydroxymethyl)benzoate

- Methyl 3-(3-aminophenyl)-5-(hydroxymethyl)benzoate

Uniqueness

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate is unique due to the presence of both a cyanophenyl group and a hydroxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate (CAS No. 225657-76-1) is a compound with significant potential in medicinal chemistry due to its unique structural features, which confer various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol. The compound features a benzoate structure with a hydroxymethyl group and a cyanophenyl substituent, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : May interact with specific enzymes involved in cellular processes.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. Preliminary studies suggest effective binding affinities with various biological targets, which may inhibit bacterial growth.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.0195 mg/mL | |

| Staphylococcus aureus | 0.0048 mg/mL | |

| Bacillus mycoides | 0.0048 mg/mL | |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Properties

The compound's anticancer activity has been linked to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to antiproliferative effects in various mammalian cell lines.

Case Study: In Vitro Anticancer Activity

In vitro studies have shown that this compound can induce marked antiproliferative effects in cancer cell lines, particularly when combined with UVA activation. The compound's mechanism appears to involve the disruption of cellular processes through enzyme inhibition.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | |

| MCF-7 (breast cancer) | 12.7 | |

| A549 (lung cancer) | 10.5 |

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Binding Affinity : Interaction studies suggest that the compound binds effectively to enzymes and receptors, potentially modulating their activity.

Propiedades

IUPAC Name |

methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-16(19)15-7-12(10-18)6-14(8-15)13-4-2-3-11(5-13)9-17/h2-8,18H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXPSWJWZGRZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.